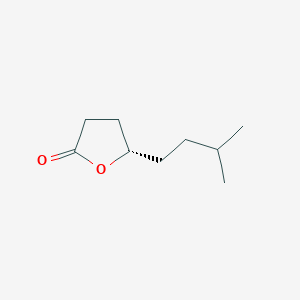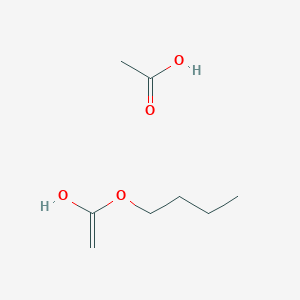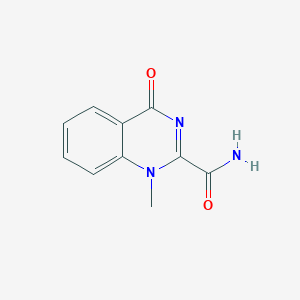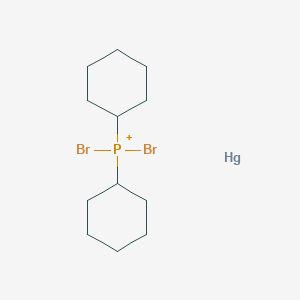
dibromo(dicyclohexyl)phosphanium;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(dicyclohexyl)phosphanium;mercury is a compound that combines the elements bromine, phosphorus, and mercury
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(dicyclohexyl)phosphanium;mercury typically involves the reaction of dicyclohexylphosphine with bromine to form dibromo(dicyclohexyl)phosphine. This intermediate is then reacted with a mercury salt, such as mercury(II) chloride, to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(dicyclohexyl)phosphanium;mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo(dicyclohexyl)phosphine oxide, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
Dibromo(dicyclohexyl)phosphanium;mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate the effects of mercury-containing compounds on biological systems.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which dibromo(dicyclohexyl)phosphanium;mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The bromine atoms may also participate in halogen bonding interactions, further influencing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibromo(diphenyl)phosphanium;mercury
- Dibromo(diethyl)phosphanium;mercury
- Dibromo(dimethyl)phosphanium;mercury
Uniqueness
Dibromo(dicyclohexyl)phosphanium;mercury is unique due to the presence of the dicyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
89954-89-2 |
|---|---|
Formule moléculaire |
C12H22Br2HgP+ |
Poids moléculaire |
557.68 g/mol |
Nom IUPAC |
dibromo(dicyclohexyl)phosphanium;mercury |
InChI |
InChI=1S/C12H22Br2P.Hg/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2;/q+1; |
Clé InChI |
BKEVJRHJUGBJMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[P+](C2CCCCC2)(Br)Br.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
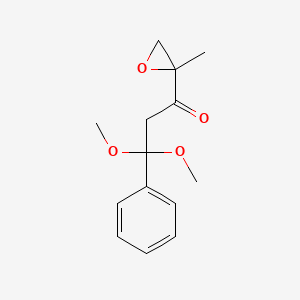
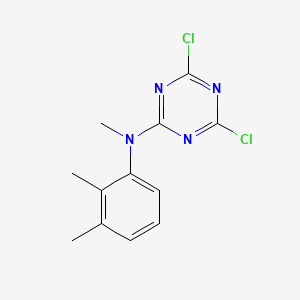


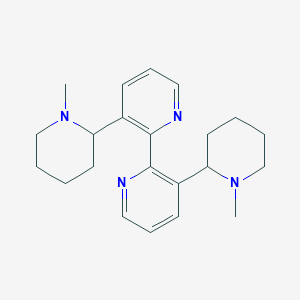
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
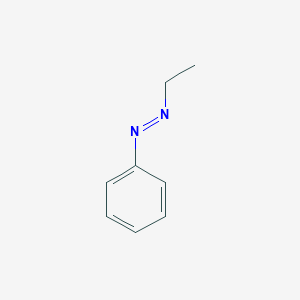
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
